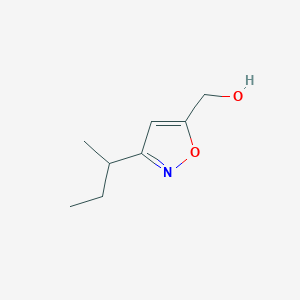

(3-(sec-Butyl)isoxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(sec-Butyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(sec-Butyl)isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the sec-butyl group and the methanol moiety. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The nitrile oxide can be generated in situ from an oxime precursor under oxidative conditions .

For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with a suitable alkyne under basic conditions (e.g., using sodium bicarbonate) can yield the desired isoxazole . The sec-butyl group can be introduced via a Grignard reaction or other alkylation methods, and the methanol group can be added through reduction or substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (3-(sec-Butyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

- **Oxidation

Scientific Research Applications

Antioxidant Properties

Research indicates that isoxazole derivatives exhibit notable antioxidant properties. In a study involving various isoxazole compounds, derivatives similar to (3-(sec-Butyl)isoxazol-5-yl)methanol were tested using in vivo and in vitro models. The findings suggested that certain derivatives displayed superior antioxidant activity compared to traditional antioxidants like quercetin .

Anticancer Potential

Isoxazole compounds have been explored for their anticancer properties. A recent study synthesized a series of isoxazole-linked steroids that demonstrated inhibition of androgen receptor signaling, which is crucial in the treatment of prostate cancer. The presence of the isoxazole moiety was linked to enhanced biological activity against cancer cell lines .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules with potential therapeutic applications. For example, it can be used to synthesize glyco-conjugates that may have enhanced biological activities .

Material Science Applications

The unique properties of isoxazole derivatives make them suitable candidates for developing new materials. Their incorporation into polymer matrices has been studied for creating materials with improved thermal stability and mechanical properties. These advancements could lead to applications in coatings, adhesives, and other industrial materials.

Case Study 1: Antioxidant Activity Evaluation

In an experimental setup using the nematode Caenorhabditis elegans, researchers evaluated the antioxidant capacity of various isoxazole derivatives. Among these, a derivative closely related to this compound exhibited significant protective effects against oxidative stress, highlighting its potential as a therapeutic agent in aging-related diseases .

| Compound | Model Used | Antioxidant Activity |

|---|---|---|

| 23f | C. elegans | High |

| Quercetin | Human fibroblasts | Moderate |

Case Study 2: Synthesis of Isoxazole-linked Steroids

A synthesis route involving this compound was explored to develop new steroid derivatives with potential anticancer properties. These compounds were tested for their ability to inhibit androgen receptor activity and showed promising results in reducing cell proliferation in prostate cancer cell lines .

| Steroid Derivative | Inhibition of Androgen Receptor Activity (%) |

|---|---|

| 22a | 75% |

| 22b | 60% |

Properties

IUPAC Name |

(3-butan-2-yl-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6(2)8-4-7(5-10)11-9-8/h4,6,10H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBXXZSBAJISDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NOC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.